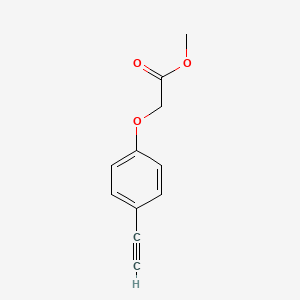

Methyl 2-(4-ethynylphenoxy)acetate

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(4-ethynylphenoxy)acetate” were not found, related compounds have been synthesized using various methods. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . Another study optimized the synthesis of methyl acetate from acetic acid and methanol using microwave-assisted esterification .Applications De Recherche Scientifique

1. Synthesis and Structural Analysis

The compound has been utilized in the synthesis of complex organic structures. For instance, Luna et al. (2009) synthesized new 1,8-dioxooctahydroxanthenes with various substituents, including the molecular structure of methyl 2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetate. This study highlights the compound's role in complex organic syntheses and its structural analysis through X-ray molecular structure solving (Luna et al., 2009).

2. Enzymatic Hydrolysis in Drug Synthesis

Methyl 2-(4-ethynylphenoxy)acetate has been applied in the enzymatic hydrolysis step in the synthesis of prototype drugs. Bevilaqua et al. (2004) demonstrated its use in the final step of producing a new anti-asthma drug, highlighting the compound's role in innovative drug synthesis via enzymatic processes (Bevilaqua et al., 2004).

3. Organic Chemistry and Drug Intermediates

In organic chemistry, this compound is crucial for preparing drug intermediates. For example, Min (2015) discussed its use in an organic experiment design for a drug intermediate, showing its importance in educational settings and practical applications in drug development (Min, 2015).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(4-ethynylphenoxy)acetate” was not found, it’s important to handle all chemical compounds with care. For example, methyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .

Mécanisme D'action

Target of Action

Methyl 2-(4-ethynylphenoxy)acetate is a potent and selective small-molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases . LYP is a critical regulator of T cell activation and is implicated in a variety of autoimmune diseases, making it a potential therapeutic target .

Mode of Action

This inhibition disrupts the normal signaling pathways in T cells, potentially reducing the overactive immune response seen in autoimmune diseases .

Biochemical Pathways

The inhibition of LYP affects the T cell receptor signaling pathway, a critical pathway in the immune response. By inhibiting LYP, this compound may modulate T cell activation and proliferation, thereby influencing the immune response . The exact downstream effects of this modulation depend on the specific context of the immune response and the nature of the autoimmune disease being targeted.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its chemical structure and the specific enzymes present in the body .

Result of Action

The primary result of this compound’s action is the modulation of the immune response through the inhibition of LYP. This can lead to a reduction in the symptoms of autoimmune diseases, where the immune system mistakenly attacks the body’s own cells .

Propriétés

IUPAC Name |

methyl 2-(4-ethynylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-9-4-6-10(7-5-9)14-8-11(12)13-2/h1,4-7H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFIOCFEUMZSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)

![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)